molecular formula C9H15BrN2 B6590333 1-Butyl-3-Vinylimidazolium Bromide CAS No. 1033461-45-8

1-Butyl-3-Vinylimidazolium Bromide

Cat. No.: B6590333
CAS No.: 1033461-45-8
M. Wt: 231.13 g/mol
InChI Key: XALVOFYVVOAYPO-UHFFFAOYSA-M
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Preparation Methods

1-Butyl-3-Vinylimidazolium Bromide can be synthesized through a quaternization reaction. The process involves heating a mixture of 1-vinylimidazole and 1-butylbromide in a three-necked flask at 55°C for 24 hours . This reaction results in the formation of the desired ionic liquid. Industrial production methods often involve similar reaction conditions but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

1-Butyl-3-Vinylimidazolium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. Major products formed include poly(ionic liquid) polymers and various substituted imidazolium compounds.

Scientific Research Applications

1-Butyl-3-Vinylimidazolium Bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-Vinylimidazolium Bromide involves its ionic nature and the presence of the vinyl group. The ionic liquid can interact with various molecular targets through electrostatic interactions and hydrogen bonding. The vinyl group allows for polymerization, forming stable polymers that can encapsulate or immobilize other molecules .

Comparison with Similar Compounds

1-Butyl-3-Vinylimidazolium Bromide can be compared with other similar ionic liquids, such as:

  • 1-Butyl-3-Methylimidazolium Bromide
  • 1-Butyl-3-Ethylimidazolium Bromide
  • 1-Butyl-3-Vinylimidazolium Tetrafluoroborate

Compared to these compounds, this compound is unique due to its vinyl group, which allows for polymerization and the formation of poly(ionic liquid) structures .

Properties

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALVOFYVVOAYPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1033461-45-8
Details Compound: Poly(1-butyl-3-vinylimidazolium bromide)
Record name Poly(1-butyl-3-vinylimidazolium bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34311-90-5
Record name 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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